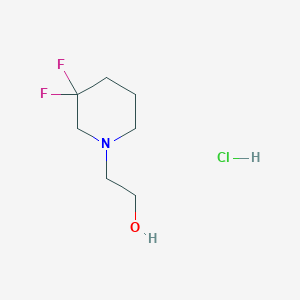

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(3,3-difluoropiperidin-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)2-1-3-10(6-7)4-5-11;/h11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTODSDTZUORSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCO)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fluorination of Piperidine Derivatives

Fluorination is a critical step to introduce the 3,3-difluoro motif on the piperidine ring. Common methods include:

Direct fluorination of piperidine precursors using fluorinating agents such as trifluoroacetic acid or specialized fluorinating reagents under mild conditions (room temperature, dichloromethane solvent). This approach allows selective fluorination at the desired ring position, often followed by extraction and purification steps to isolate the difluorinated intermediate.

Nickel-catalyzed difluoroalkylation reactions have been reported for related difluoropiperidinone derivatives, involving ethyl bromodifluoroacetate as a fluorine source, with nickel catalysts and ligands under nitrogen atmosphere at moderate temperatures (~40 °C). These methods enable the formation of difluorinated piperidine rings with high yields (up to 70%) and good stereochemical control.

Functionalization to Ethan-1-ol Side Chain

The attachment of the ethan-1-ol moiety to the piperidine nitrogen is typically achieved via nucleophilic substitution or alkylation reactions:

Starting from difluoropiperidine intermediates, the nitrogen is alkylated with 2-haloethanols or protected ethan-1-ol derivatives under basic conditions. For example, sodium hydride in tetrahydrofuran (THF) at low temperatures (0–20 °C) facilitates the deprotonation of the piperidine nitrogen, followed by reaction with an appropriate electrophile to introduce the ethan-1-ol side chain.

Microwave-assisted heating in polar aprotic solvents such as N-methylpyrrolidone (NMP) at elevated temperatures (~140 °C) can accelerate the coupling of difluoropiperidin-3-ol hydrochloride with suitable electrophilic partners, improving reaction efficiency and yield (up to 73%).

Conversion to Hydrochloride Salt

The final step involves converting the free base 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol to its hydrochloride salt:

This is typically done by treatment with hydrochloric acid in an appropriate solvent, resulting in a stable crystalline hydrochloride salt suitable for pharmaceutical applications.

The hydrochloride form enhances the compound’s solubility and stability, facilitating further use in biological assays or formulation.

Summary Table of Preparation Steps and Conditions

Detailed Research Findings

Fluorination Efficiency: The use of trifluoroacetic acid as a fluorinating agent under mild conditions yields difluoropiperidine intermediates with good selectivity and manageable side reactions.

Catalytic Difluoroalkylation: Nickel-catalyzed protocols provide a robust method to incorporate difluoro groups into piperidine rings with high yields and stereoselectivity, utilizing ethyl bromodifluoroacetate as a fluorine donor. The reaction requires careful exclusion of moisture and oxygen, typically performed in a glovebox.

Alkylation and Coupling: Sodium hydride-mediated alkylation in THF is effective for introducing the ethan-1-ol side chain, with reaction progress monitored by TLC and LC-MS to ensure completeness and purity. Microwave irradiation offers an alternative to traditional heating, significantly reducing reaction times and enhancing yields in coupling steps involving difluoropiperidin-3-ol hydrochloride and electrophilic partners.

Purification: Final products are purified by flash column chromatography or preparative HPLC using C18 columns with water/methanol gradients containing formic acid, ensuring high purity suitable for pharmaceutical use.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperidines, which can have different chemical and physical properties .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride serves as a versatile building block for the creation of more complex molecules. Its unique fluorinated structure allows for a variety of chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield different derivatives.

- Substitution : The fluorine atoms can be replaced with other functional groups under specific conditions.

These reactions enable chemists to explore new compounds with varied properties and potential applications in drug development and materials science .

Biology

The compound is under investigation for its biological activities, particularly its interactions with enzymes and receptors. The presence of fluorine enhances binding affinity, making it a valuable candidate for studying:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can act as a modulator for neurotransmitter receptors, influencing signaling pathways that affect physiological responses.

Research indicates that this compound could play a role in developing treatments for various diseases by modifying biochemical pathways .

Medicine

Ongoing research is focused on the therapeutic applications of this compound. Its potential use in drug formulation is particularly promising due to its ability to enhance the efficacy of pharmaceutical agents through:

- Targeted Drug Delivery : By modifying the compound's structure, researchers aim to improve drug delivery systems that target specific tissues or cells.

- Development of New Therapeutics : The compound's interaction with biological targets suggests potential applications in treating neurological disorders or metabolic diseases .

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals. Its properties facilitate its use in:

- Chemical Manufacturing : As a precursor for various chemical products.

- Pharmaceutical Production : In the formulation of novel drugs that require specific chemical functionalities for enhanced performance .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on specific metabolic enzymes. Results showed significant inhibition rates compared to control compounds, suggesting its potential as a lead compound in drug design targeting metabolic disorders.

Case Study 2: Receptor Modulation

Research focusing on receptor modulation demonstrated that this compound could effectively alter neurotransmitter activity in vitro. This finding supports further exploration into its use as a therapeutic agent for neurological conditions.

Mecanismo De Acción

The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound can modulate different biochemical pathways, making it a valuable tool in research .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Piperidine Derivatives

Key Observations:

Structural Differences: Fluorine Substitution: The 3,3-difluoro group in the target compound distinguishes it from non-fluorinated analogs like 2-(4-methylpiperidin-4-yl)ethan-1-ol HCl. Fluorine’s electronegativity may improve metabolic stability and binding interactions compared to methyl or hydroxyl substituents . Piperazine vs. Piperidine: Fluphenazine HCl (piperazine-based) demonstrates pharmacological activity, whereas piperidine derivatives like the target compound are often precursors or intermediates .

Physicochemical Properties: The difluoro group increases molecular weight and polarity compared to non-fluorinated analogs. For example, 2-(piperidin-3-yloxy)ethan-1-ol HCl (181.66 g/mol) is lighter than the target compound’s calculated 209.63 g/mol . Fluorinated compounds generally exhibit higher thermal and oxidative stability. Fluphenazine’s forced degradation studies suggest halogenated heterocycles resist decomposition under stress .

Applications: Pharmaceuticals: Piperidine derivatives like 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethan-1-ol HCl are used in antihistamines, while fluorinated analogs may target CNS disorders due to enhanced blood-brain barrier penetration . Material Science: Ether-linked derivatives (e.g., 2-(piperidin-3-yloxy)ethan-1-ol HCl) are utilized in polymer synthesis, whereas the target compound’s difluoro group could enable novel fluorinated materials .

Actividad Biológica

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride (CAS No. 2095409-57-5) is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and applications in scientific research.

The compound features a piperidine ring substituted with two fluorine atoms, which significantly influences its biological interactions. The presence of the hydroxyl group and the hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,3-Difluoropiperidin-1-yl)ethanol; hydrochloride |

| Molecular Formula | C7H14ClF2NO |

| Molecular Weight | 201.64 g/mol |

| InChI Key | MTODSDTZUORSKA-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity toward these targets, influencing various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It can act as a modulator for certain receptors, impacting neurotransmission and other signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inhibiting cancer cell proliferation.

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems points to potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Properties : Some studies have indicated antimicrobial activity against specific pathogens, although further research is needed to confirm these findings.

Case Studies

Several case studies have explored the biological effects of this compound:

- In Vitro Studies : A study assessed the cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell growth at certain concentrations.

- Animal Models : In vivo experiments demonstrated neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Applications in Research

The compound serves as a valuable building block in medicinal chemistry. Its unique structure allows for the synthesis of more complex molecules with potential therapeutic applications. Ongoing research aims to explore its efficacy in drug development for various diseases.

Q & A

Basic Questions

Q. What analytical methods are recommended for confirming the molecular structure of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to identify functional groups, hydrogen environments, and fluorine substitution patterns. X-ray crystallography (via programs like SHELXL ) can resolve the 3D crystal structure, confirming stereochemistry and piperidine ring conformation. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer : Perform HPLC with UV detection to quantify impurities. Titration (e.g., using alcoholic NaOH to determine chloride content via argentometric methods) ensures stoichiometric HCl incorporation . IR spectroscopy verifies functional groups (e.g., hydroxyl and amine stretches) and detects residual solvents.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use glove boxes or fume hoods to avoid inhalation/contact. Wear nitrile gloves, lab coats, and goggles. Store in sealed containers at 2–8°C to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Explore microwave-assisted synthesis to reduce reaction times and side products. Use DFT calculations to predict energy barriers for fluorination steps. Optimize solvent systems (e.g., DMF/water mixtures) to enhance solubility of intermediates. Monitor reaction progress via in-situ FTIR to identify bottlenecks .

Q. How should researchers resolve contradictions in NMR data during structural elucidation?

- Methodological Answer : If ¹H NMR signals overlap (e.g., piperidine ring protons), employ 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling networks. For ambiguous stereochemistry, compare experimental VCD (vibrational circular dichroism) spectra with computational models. Cross-validate with X-ray data .

Q. What strategies are effective in mitigating impurities during large-scale synthesis?

- Methodological Answer : Implement DoE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading). Use preparative SFC (supercritical fluid chromatography) to separate diastereomers. Characterize impurities via LC-MS/MS and reference pharmacopeial standards (e.g., USP methods) .

Q. How can this compound be applied in drug discovery pipelines?

- Methodological Answer : As a piperidine-based scaffold , it can serve as a precursor for CNS-targeting molecules. Evaluate its pharmacokinetic properties via in vitro assays (e.g., PAMPA-BBB for blood-brain barrier permeability). Functionalize the hydroxyl group via Mitsunobu reactions to generate analogs for SAR studies .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental melting points be addressed?

- Methodological Answer : Re-crystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to assess polymorphism. Perform DSC (differential scanning calorimetry) to detect metastable forms. Compare results with crystallographic data to confirm lattice stability .

Q. If HPLC purity exceeds 99% but biological activity is inconsistent, what steps should be taken?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.